molecular formula C15H10N4 B2777993 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 320417-33-2

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Número de catálogo: B2777993
Número CAS: 320417-33-2
Peso molecular: 246.27 g/mol
Clave InChI: ZITRGYAJUWLPBM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a styryl group at the 7-position and a carbonitrile group at the 3-position. This unique structure contributes to its potential pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclocondensation of appropriate precursors such as 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile with various aldehydes or ketones.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where the pyrazolo[1,5-a]pyrimidine core is reacted with a styrene derivative in the presence of a palladium catalyst.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyrazolo[1,5-a]pyrimidine core is replaced by a cyano group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .

Análisis De Reacciones Químicas

Types of Reactions

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.

    Substitution: The styryl group or other substituents on the pyrazolo[1,5-a]pyrimidine core can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The pyrazolo[1,5-a]pyrimidine scaffold, including 7-styryl derivatives, has been extensively studied for its antitumor , antiviral , and antimicrobial properties. Research indicates that compounds within this class can act as inhibitors of various kinases, which are pivotal in cancer progression and cell signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential of 7-styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). For instance, synthesized derivatives exhibited IC50 values of 0.09 µM against CDK2 and 0.45 µM against TRKA, indicating strong inhibitory effects comparable to established inhibitors like ribociclib and larotrectinib . The anticancer activity was assessed across multiple cancer cell lines, demonstrating broad-spectrum efficacy .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity . In vitro studies have reported significant inhibition zones against various bacterial and fungal strains, suggesting its potential as an antimicrobial agent . The synthesis of related compounds has been linked to enhanced antimicrobial efficacy through structural modifications that improve bioactivity .

Synthetic Methodologies

The synthesis of this compound involves several methodologies that enhance the compound's structural diversity and biological activity.

Stepwise Synthesis Techniques

A notable approach includes the site-selective cross-coupling reactions that allow for the introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold. This method involves regio-controlled reactions that yield disubstituted derivatives with potential for further biological evaluation .

Parallel Synthesis Protocols

Another effective method is the parallel synthesis of heteroaryl derivatives, which enables the rapid generation of a library of compounds for screening against biological targets. This approach simplifies the exploration of structure-activity relationships (SAR) by allowing multiple compounds to be synthesized simultaneously .

Case Studies and Research Findings

Several case studies have documented the applications of this compound in drug development:

  • Anticancer Inhibitors : A study demonstrated that derivatives showed significant antiproliferative effects against a range of cancer cell lines, with one compound achieving a mean growth inhibition of 43.9% across 56 tested lines .
  • Antimicrobial Agents : In a comparative study, synthesized pyrazolo[1,5-a]pyrimidines were tested against standard antibiotics, showing enhanced efficacy in inhibiting microbial growth .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCDK2/TRKA inhibition (IC50: 0.09 µM)
AntimicrobialSignificant inhibition zones
AntiviralPotential antiviral properties

Comparación Con Compuestos Similares

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Lacks the styryl group but shares the core structure.

    7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Contains an amino group instead of a styryl group.

Uniqueness

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to the presence of both the styryl and carbonitrile groups, which contribute to its distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in medicinal chemistry and other fields .

Actividad Biológica

7-Styrylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent and has been studied for its interactions with various biological targets. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents to achieve the desired structure. The compound's unique structure contributes to its biological activity, with the styryl group enhancing its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed a mean growth inhibition (GI%) of approximately 43.9% across 56 cancer cell lines, indicating broad-spectrum anticancer activity .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism of Action
6sRFX 39311.70CDK2/TRKA inhibition
6tRFX 39319.92CDK2/TRKA inhibition

The compounds 6s and 6t were specifically evaluated against the renal carcinoma cell line RFX 393 due to its high expression of cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA) . The results indicated that these compounds not only inhibited cell growth but also induced apoptosis.

The mechanism through which these compounds exert their effects includes the inhibition of key enzymes involved in cell cycle regulation and signal transduction pathways. Molecular docking studies have shown that these compounds bind effectively to the active sites of CDK2 and TRKA, which are crucial for cancer cell proliferation .

Study on Cytotoxic Effects

A notable study conducted cytotoxic evaluations on various cancer cell lines including HCT-116 and MCF-7 using the MTT assay. The findings revealed that certain derivatives exhibited potent anticancer activities with IC50 values indicating significant efficacy against human colon and lung cancer cells .

Table 2: Cytotoxic Evaluation Results

CompoundCell LineIC50 (µM)
Compound AHCT-11615.0
Compound BMCF-712.5
Compound CA54918.0

These results underscore the potential for developing new therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold.

Additional Biological Activities

Beyond anticancer properties, pyrazolo[1,5-a]pyrimidines have been reported to possess a range of other biological activities including:

  • Antimicrobial : Effective against various bacterial strains.
  • Anti-inflammatory : Demonstrated reduction in inflammatory markers.
  • Anxiolytic : Potential use as anxiolytic agents in treating anxiety disorders .

Propiedades

Número CAS

320417-33-2

Fórmula molecular

C15H10N4

Peso molecular

246.27 g/mol

Nombre IUPAC

7-(2-phenylethenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C15H10N4/c16-10-13-11-18-19-14(8-9-17-15(13)19)7-6-12-4-2-1-3-5-12/h1-9,11H

Clave InChI

ZITRGYAJUWLPBM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

SMILES canónico

C1=CC=C(C=C1)C=CC2=CC=NC3=C(C=NN23)C#N

Solubilidad

not available

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.